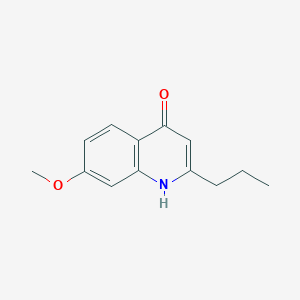

4-Hydroxy-7-methoxy-2-propylquinoline

描述

属性

IUPAC Name |

7-methoxy-2-propyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-6-5-10(16-2)8-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTVIROHKNNYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653736 | |

| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-90-1 | |

| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary targets of 4-Hydroxy-7-methoxy-2-propylquinoline are extracellular signal-regulated kinases 1/2 (ERK1/2). These kinases play a crucial role in the regulation of cell functions, including proliferation, differentiation, and survival.

Mode of Action

This compound interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway. This interaction results in changes in the cellular processes controlled by these kinases.

生化分析

Biochemical Properties

4-Hydroxy-7-methoxy-2-propylquinoline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the phosphorylation of ERK substrates such as p-90RSK and ELK-1, leading to apoptosis in certain cell lines . This interaction suggests that this compound may act as an inhibitor in specific signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been shown to induce apoptosis in human A375 cell lines in a dose-dependent manner . This indicates its potential role in regulating cell death and survival mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP catalytic binding site of ERK, inhibiting its activity and subsequently affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a molecular tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its activity can be sustained over a specific period, but prolonged exposure may lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing its use in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Determining the optimal dosage is critical for maximizing its therapeutic potential while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy, making it important to understand its metabolic profile for effective application in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is crucial for predicting its behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.

生物活性

4-Hydroxy-7-methoxy-2-propylquinoline (4-HM2PQ) is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-HM2PQ is characterized by:

- Hydroxyl group at the 4-position

- Methoxy group at the 7-position

- Propyl chain at the 2-position

This unique structure contributes to its biological activity, particularly in medicinal chemistry, where it is explored as a lead compound for drug development.

Biological Activities

Research indicates that 4-HM2PQ exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds similar to 4-HM2PQ may possess significant anticancer properties. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines, including hepatocellular carcinoma and lung carcinoma .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial effects. Quinolines are known for their ability to inhibit bacterial growth and may serve as templates for developing new antibiotics.

- Antioxidant Effects : The presence of hydroxyl and methoxy groups in the structure enhances its antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

The mechanisms underlying the biological activities of 4-HM2PQ are multifaceted:

- Enzyme Interaction : Like other quinoline derivatives, 4-HM2PQ may interact with various enzymes and receptors, influencing key signaling pathways involved in cell proliferation and apoptosis. Studies have shown that modifications in the molecular structure can significantly alter these interactions .

- Cell Cycle Modulation : Research has indicated that certain quinoline derivatives can induce cell cycle arrest in cancer cells. For example, related compounds have been shown to cause G2/M phase arrest, leading to reduced cellular proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives related to 4-HM2PQ:

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of 4-HM2PQ can be achieved through various methods involving quinoline derivatives. One common approach includes reacting 4-hydroxy-7-methoxyquinoline with propyl halides under basic conditions. The yield and purity can be optimized using recrystallization or chromatography techniques.

科学研究应用

Anticancer Activity

4-Hydroxy-7-methoxy-2-propylquinoline has shown promising anticancer properties across various studies. Its mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression. The following table summarizes its antiproliferative effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 | 0.32 |

| H460 | 0.89 |

| EPG85-257RDB | Moderate |

| EPG85-257P | Low |

The compound's ability to induce apoptosis through modulation of the mitogen-activated protein kinase (MAPK) pathway further enhances its therapeutic potential .

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Material Science Applications

In addition to its biological applications, this compound is being explored for its utility in materials science. Quinoline derivatives are known for their ability to form complex structures that can be used in dye production and as pigments due to their vibrant colors and stability .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of this compound against lung adenocarcinoma cells. The compound was tested in vitro and demonstrated significant cytotoxicity, leading researchers to propose it as a lead candidate for further development into an anticancer drug .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. Results showed that it effectively inhibited bacterial growth at low concentrations, indicating its potential use in therapeutic applications for infectious diseases .

相似化合物的比较

Structural Variations and Key Properties

The table below highlights structural analogs of 4-Hydroxy-7-methoxy-2-propylquinoline, emphasizing substituent positions and physicochemical properties:

Impact of Substituent Modifications

- Alkyl vs. Aryl Substituents: Replacing the 2-propyl group with phenyl (e.g., 4-Hydroxy-7-methoxy-2-phenylquinoline) increases molecular weight and steric bulk, which may hinder membrane permeability in biological systems .

- Functional Group Variations: The hydrazino group in 4-Hydrazino-6-methoxy-2-methylquinoline introduces reactivity toward electrophiles, distinguishing it from the hydroxyl-bearing analogs .

Research Implications

- Drug Development : The 7-methoxy and 2-propyl groups in the target compound may enhance metabolic stability compared to phenyl or methyl analogs.

- Material Science : Variations in substituent positions (e.g., 6- vs. 7-methoxy) could tune fluorescence properties for sensor applications.

- Comparative Studies : Further research is needed to correlate structural differences with bioactivity, leveraging high-purity commercial standards .

准备方法

Overview of the Synthesis Process

The most comprehensive and industrially relevant preparation method for 4-hydroxy-7-methoxy-2-propylquinoline is derived from a patented synthesis process (CN111440118A). This process is characterized by:

- Use of trimethyl orthoformate and isopropylidene malonate as starting materials.

- A multi-step reaction involving reflux, aminolysis, cyclization, and purification.

- Strict control of temperature and reaction time to maximize yield.

- Recycling of reagents to reduce consumption and environmental impact.

Stepwise Preparation Method

The patented synthesis process comprises the following key steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| s1 | Mix trimethyl orthoformate (approx. 900-1000 kg) with cyclic isopropylidene malonate (240-250 kg) in a 2000L reaction kettle; stir for 20-30 minutes | Room temperature, stirring | Uniform mixing ensures homogeneity |

| s2 | Heat mixture slowly to 60-65 °C, reflux for 1.5-2 hours | Controlled temperature reflux | Initiates cyclization |

| s3 | Add 3,4-dimethoxyaniline (approx. 250 kg); continue reflux until residual aniline ≤1.5% | Slight vacuum, reflux | Aminolysis step |

| s4 | Centrifuge to collect crude product BA-1 | Room temperature | Separation of solid product |

| s5 | Pulp crude BA-1 with methanol; centrifuge to obtain refined solid | Room temperature | Purification step |

| s6 | Dry refined solid at 45-50 °C for 22-25 hours | Oven drying | Achieve moisture ≤1% |

| s7 | Add diphenyl ether (approx. 650 kg) and BA-1 refined solid (approx. 200 kg) into 1000L kettle; heat to 170-180 °C and maintain for 2-3 hours | High temperature aminolysis/cyclization | Key step for ring closure |

| s8 | Sample and detect; when BA-1 content ≤1%, cool and centrifuge to obtain BA-2 crude product | Cooling to room temperature | Reaction completion check |

| s9 | Add dichloromethane to BA-2 crude product in 1:1 mass ratio; stir 1 hour at room temperature; centrifuge | Room temperature | Final purification |

| s10 | Dry to obtain finished 4-hydroxy-7-methoxyquinoline product | Controlled drying | Final product isolation |

Reaction Conditions and Optimization

- Temperature Control : The process emphasizes precise temperature ranges, especially during reflux (60-65 °C) and high-temperature aminolysis (170-180 °C), to optimize reaction kinetics and minimize byproducts.

- Reagent Recycling : Trimethyl orthoformate is recycled within the process to reduce raw material consumption and environmental footprint.

- Reaction Time : Each stage has defined durations (e.g., reflux 1.5-2 h, high-temp reaction 2-3 h) to balance conversion and yield.

- Purity Monitoring : Analytical checks ensure residual reactants are minimized (e.g., ≤1.5% residual aniline), enhancing product purity.

Yield and Efficiency

- Each reaction step achieves approximately 90% yield.

- The overall process yield ranges between 75.3% and 79.3%.

- The process uses inexpensive, readily available, and environmentally friendly raw materials.

- The mild reaction conditions and optimized feeding sequence improve energy efficiency compared to prior art.

Industrial Scale Considerations

- Reaction vessels of 2000L and 1000L are employed for different stages, indicating scalability.

- Controlled drying and centrifugation steps ensure consistent product quality.

- The process is suitable for industrial production due to its simplicity, safety, and environmental compatibility.

Summary Table of Key Parameters

| Parameter | Value/Range | Remarks |

|---|---|---|

| Trimethyl orthoformate | 900-1000 kg | Recycled within process |

| Isopropylidene malonate | 240-250 kg | Starting material |

| 3,4-Dimethoxyaniline | ~250 kg | Aminolysis reagent |

| Reflux temperature | 60-65 °C | Cyclization initiation |

| Aminolysis temperature | 170-180 °C | High-temp cyclization |

| Reaction times | 1.5-2 h (reflux), 2-3 h (aminolysis) | Optimized for yield |

| Drying temperature/time | 45-50 °C / 22-25 h | Moisture control |

| Dichloromethane to crude ratio | 1:1 (mass) | Final purification |

| Overall yield | 75.3-79.3% | High efficiency |

常见问题

Q. What are the established synthetic pathways for 4-Hydroxy-7-methoxy-2-propylquinoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound (CAS: 1070879-90-1) typically involves cyclization reactions of substituted anilines with carbonyl-containing precursors. A common approach is the Conrad-Limpach reaction, where β-keto esters react with substituted anilines under reflux conditions. For example, intermediates like 7-methoxy-2-propylquinolin-4-ol can be synthesized by optimizing temperature (e.g., 120–140°C) and solvent systems (e.g., acetic acid or polyphosphoric acid) to enhance cyclization efficiency . Post-synthetic purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Yield improvements (up to 56% in analogous quinoline syntheses) are achieved by controlling stoichiometry and avoiding side reactions like over-alkylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Characterization requires a multi-technique approach:

- NMR : H and C NMR confirm substitution patterns, with methoxy (-OCH) protons resonating at δ 3.8–4.0 ppm and hydroxyl (-OH) protons appearing as broad singlets (δ 9–12 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, methanol/water mobile phase) coupled with ESI-MS detects molecular ions ([M+H] at m/z ~232) and ensures purity (>95%) .

- FT-IR : Key absorptions include O-H stretching (3200–3500 cm) and C=O/C=N vibrations (1650–1700 cm) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

In vitro studies focus on antimicrobial and anticancer activities. For example:

- Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus with compound concentrations of 50–100 µg/mL, using ampicillin as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72 h exposure, with IC values compared to doxorubicin . Activity is often linked to the quinoline core’s ability to intercalate DNA or inhibit topoisomerases .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy, hydroxy, propyl) influence the compound’s bioavailability and target binding?

The 7-methoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability, while the 4-hydroxy moiety facilitates hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets) . The 2-propyl chain introduces steric bulk, potentially reducing off-target interactions. Molecular docking simulations (AutoDock Vina) and comparative SAR studies with analogs (e.g., 4-hydroxy-6-methoxy-2-propylquinoline) reveal that methoxy positioning at C7 vs. C6 alters binding affinity by 1.5–2.0 kcal/mol in kinase inhibition assays .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

Degradation pathways include hydroxyl radical-mediated oxidation of the quinoline ring. Stabilization methods involve:

- Lyophilization : Storing the compound as a lyophilized powder under argon (vs. solution) reduces hydrolysis .

- Antioxidants : Adding 0.1% w/v ascorbic acid to formulations inhibits radical chain reactions .

- Packaging : Amber glass vials with PTFE-lined caps prevent UV-induced degradation .

Q. How can computational models predict the environmental fate of this compound?

Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) estimate properties like biodegradability (BIOWIN score: 2.1) and aquatic toxicity (LC for Daphnia magna: 12 mg/L). The compound’s moderate solubility (2.8 mg/L) suggests potential bioaccumulation, necessitating photodegradation studies under simulated sunlight (λ = 290–400 nm) to assess half-life in water .

Methodological Challenges and Contradictions

Q. How are discrepancies resolved between in vitro and in vivo efficacy data for this compound?

Contradictions arise from metabolic inactivation (e.g., hepatic glucuronidation of the hydroxyl group). Solutions include:

- Prodrug design : Acetylating the 4-hydroxy group to improve plasma stability .

- Microsomal assays : Incubating with rat liver microsomes identifies major metabolites (e.g., O-demethylation at C7) .

- Pharmacokinetic modeling : Allometric scaling from rodent data predicts human clearance rates .

Q. What analytical pitfalls occur when quantifying trace impurities in this compound?

Common issues include:

- Co-elution in HPLC : Overlapping peaks with des-methyl byproducts. Use UPLC with sub-2 µm particles or tandem MS (MRM mode) for resolution .

- Residual solvents : GC-MS detects unreacted propyl bromide (limit: <50 ppm per ICH Q3C) .

Future Directions

- Targeted delivery : Nanoparticle encapsulation (e.g., PLGA) to enhance tumor penetration .

- Polypharmacology : Screening against epigenetic targets (e.g., HDACs) via high-content imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。